molecular formula C14H10N4O5 B15019718 4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B15019718
M. Wt: 314.25 g/mol
InChI Key: RHCJSSRUUPNHBF-OQLLNIDSSA-N
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Description

4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H10N4O5 It is known for its distinct structure, which includes a nitro group and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and upon cooling, the product precipitates out and can be collected by filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group positions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium carbonate can be used under appropriate conditions.

Major Products Formed

    Reduction: The major product would be the corresponding diamine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide
  • 4-methoxy-N’-[(1E)-(2-nitrophenyl)methylidene]benzohydrazide

Uniqueness

4-nitro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds with different substituents (e.g., chloro or methoxy groups), the nitro groups can participate in a wider range of chemical reactions and interactions .

Properties

Molecular Formula

C14H10N4O5

Molecular Weight

314.25 g/mol

IUPAC Name

4-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10N4O5/c19-14(11-3-7-13(8-4-11)18(22)23)16-15-9-10-1-5-12(6-2-10)17(20)21/h1-9H,(H,16,19)/b15-9+

InChI Key

RHCJSSRUUPNHBF-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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